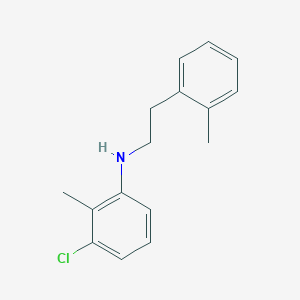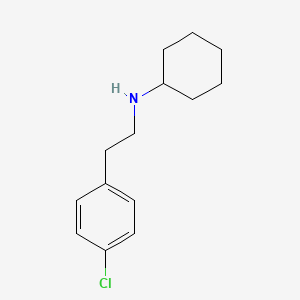![molecular formula C18H23NO B1385402 N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline CAS No. 1040686-21-2](/img/structure/B1385402.png)
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline
Vue d'ensemble
Description
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline, also known as N-(2,6-dimethylphenoxyethyl)-2,6-dimethylaniline, is an organic compound that is widely used in scientific research. It is a derivative of aniline and consists of a phenyl ring with two methyl substituents and an ethyl substituent at the 2-position. N-(2,6-dimethylphenoxyethyl)-2,6-dimethylaniline is a colorless liquid at room temperature and is soluble in organic solvents. It is used as an intermediate for the synthesis of various organic compounds, as well as for the study of its mechanism of action and the biochemical and physiological effects it has on living organisms.
Applications De Recherche Scientifique
DNA Adduct Formation
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline has been studied for its potential to form DNA adducts. In a study, it was shown to yield an unusual pattern of DNA adducts, including four different types, which contrasts markedly with the usual pattern of adducts obtained with aromatic amines (Gonçalves, Beland, & Marques, 2001).
Crystal Structure and Molecular Geometry
The molecular geometry and crystal structure of compounds like this compound have been investigated. These studies focus on how protonation influences the molecular geometry, affecting the orientation and interactions of the aromatic rings (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2022).
Environmental Degradation Studies
The degradation of this compound through processes like the Fenton process has been studied. These studies provide insights into the environmental fate and breakdown products of this compound (Masomboon, Ratanatamskul, & Lu, 2009).
Anticonvulsant Properties
Research has also explored the anticonvulsant properties of this compound derivatives. These studies provide valuable insights into the potential therapeutic applications of these compounds (Waszkielewicz et al., 2015).
Conformational Analysis
The conformation of this compound derivatives in different environments has been studied. This research is crucial for understanding the physical and chemical properties of these compounds (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Synthesis and Chemical Reactions
The synthesis and reactions of this compound have been explored, shedding light on novel methods and reaction pathways for producing these compounds (Semikolenov, Boldybeva, Shmidt, & Stepanov, 1989).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-7-5-8-14(2)17(13)19-11-12-20-18-15(3)9-6-10-16(18)4/h5-10,19H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTOMGQPKGOUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCCOC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385319.png)
![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)

![2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385330.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline](/img/structure/B1385334.png)
![3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385335.png)


![2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385340.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline](/img/structure/B1385342.png)